molecular formula C20H20O4 B8430759 4-Benzoyloxy-2-butenyl hydrocinnamate

4-Benzoyloxy-2-butenyl hydrocinnamate

Cat. No.: B8430759
M. Wt: 324.4 g/mol
InChI Key: UTAQTHGOLHFTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyloxy-2-butenyl hydrocinnamate is a synthetic ester derivative of hydrocinnamic acid (3-phenylpropanoic acid). The compound features a hydrocinnamate backbone esterified with a 4-benzoyloxy-2-butenyl group, introducing both a benzoyloxy (aromatic ester) moiety and an unsaturated butenyl chain. Its synthesis likely involves esterification strategies similar to those described for related hydrocinnamate derivatives, such as ultrasound-assisted methods or catalytic coupling reactions .

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

4-(3-phenylpropanoyloxy)but-2-enyl benzoate

InChI

InChI=1S/C20H20O4/c21-19(14-13-17-9-3-1-4-10-17)23-15-7-8-16-24-20(22)18-11-5-2-6-12-18/h1-12H,13-16H2

InChI Key

UTAQTHGOLHFTKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCC=CCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4-benzoyloxy-2-butenyl hydrocinnamate with structurally or functionally related compounds:

Compound Key Structural Features Reported Biological Activity Source
This compound Hydrocinnamate + 4-benzoyloxy-2-butenyl chain Hypothesized antimicrobial or pharmacological activity (theoretical) N/A
Methyl hydrocinnamate Hydrocinnamate + methyl ester Antibacterial activity against S. aureus, E. coli Propolis studies
Ethyl hydrocinnamate Hydrocinnamate + ethyl ester Antimicrobial agent in propolis essential oil Propolis studies
Nandrolone phenpropionate Steroid core + hydrocinnamate ester Anabolic steroid; muscle growth promotion Pharmacological
Esmolol Hydrochloride Hydrocinnamate + isopropylamino-propanol substituent Beta-blocker (cardiovascular drug) Clinical use

Physicochemical Properties

  • Reactivity : The unsaturated butenyl chain may introduce reactivity (e.g., susceptibility to oxidation or Michael addition), contrasting with the saturated alkyl chains in simpler hydrocinnamates.

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